2-Iodoethyl acetate

Descripción general

Descripción

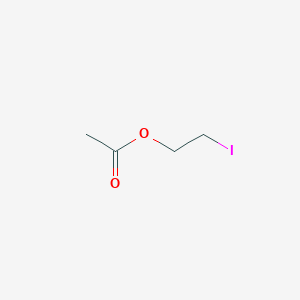

2-Iodoethyl acetate, also known as acetic acid, 2-iodoethyl ester, is an organic compound with the chemical formula C4H7IO2. It is a derivative of ethyl acetate and is characterized by the presence of an iodine atom attached to the ethyl group. Under normal conditions, this compound appears as a clear, light yellow to orange liquid .

Métodos De Preparación

The preparation of 2-Iodoethyl acetate typically involves an esterification reaction. One common method is to mix 2-iodo-1-ethanol with acetic anhydride in a 1:1 molar ratio, using an acid catalyst such as sulfuric acid. The reaction is carried out under mild conditions, such as heating the reaction mixture and stirring for a period of time. After the reaction is complete, the product is separated by distillation .

Análisis De Reacciones Químicas

2-Iodoethyl acetate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: In the presence of a strong base or acid, this compound can hydrolyze to form iodoethanol and acetic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Synthesis

2-Iodoethyl acetate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating more complex molecules.

Table 1: Synthesis Applications of this compound

| Application Type | Example Compounds | Description |

|---|---|---|

| Pharmaceutical Synthesis | Anticancer agents | Used to modify active pharmaceutical ingredients for enhanced efficacy. |

| Agrochemical Production | Pesticides | Acts as a precursor in the synthesis of novel pesticides. |

Catalysis

Role in Catalytic Reactions

The compound is utilized in the synthesis of transition metal complexes that function as oxidation catalysts. These catalysts are essential for processes such as dye bleaching and other oxidation reactions in organic chemistry.

Case Study: Transition Metal Complexes

Research has demonstrated that this compound can be employed to create efficient catalysts that significantly enhance reaction rates in oxidation processes, leading to improved yields and selectivity in chemical syntheses.

Biological Studies

Alkylation of Biomolecules

In biological research, this compound is used for the alkylation of secondary amines, particularly in the modification of biomolecules such as proteins and nucleic acids. This property allows researchers to study the effects of specific modifications on biological activity.

Table 2: Biological Applications

| Application Area | Methodology | Purpose |

|---|---|---|

| Protein Modification | Alkylation | To investigate changes in protein function and interactions. |

| Nucleic Acid Research | Targeted modifications | To study gene expression and regulation mechanisms. |

Mecanismo De Acción

The mechanism of action of 2-Iodoethyl acetate involves its ability to act as an alkylating agent. The iodine atom in the compound is a good leaving group, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including proteins and nucleic acids, thereby modifying their structure and function .

Comparación Con Compuestos Similares

2-Iodoethyl acetate can be compared with other similar compounds, such as:

Ethyl iodoacetate: Similar in structure but with an ethyl group instead of an iodoethyl group.

Methyl iodoacetate: Contains a methyl group instead of an ethyl group.

2-Iodo-1-ethanol acetate: Another ester with similar chemical properties and uses.

The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Actividad Biológica

2-Iodoethyl acetate is a chemical compound with the molecular formula C4H7IO2, recognized for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of ethyl acetate and contains an iodine atom, which contributes to its unique reactivity and biological effects. The compound is classified as a lachrymatory agent, indicating that it can cause tearing upon exposure .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In studies involving leukemia cells, the compound demonstrated an ability to induce apoptosis through a caspase-dependent pathway. This was evidenced by increased activation of caspases and cleavage of PARP in the nucleus, leading to cell death .

| Cell Line | Concentration (μg/mL) | % Cell Death |

|---|---|---|

| CLB70 | 50 | 80 |

| GL1 | 50 | 80 |

| Jurkat | 50 | 80 |

Anti-Inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. Studies have reported its effectiveness in reducing prostaglandin E2 (PGE2) production and inhibiting edema in animal models. The compound's anti-inflammatory activity appears to be linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase enzymes (COX-1 and COX-2) .

| Model | Dose (mmol/kg) | Effectiveness (%) |

|---|---|---|

| Mouse Ear Edema | 0.90 | Significant |

| Rat Paw Edema | 0.90 | Best reduction |

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and inflammation. The compound's iodine atom plays a crucial role in mediating these interactions, enhancing its reactivity with cellular components.

Case Studies

- Cytotoxicity in Leukemia Models : A study conducted by Pawlak et al. demonstrated that both isomers derived from this compound exhibited significant cytotoxicity against leukemia cell lines, with the dextrorotatory isomer showing enhanced potency .

- Anti-Inflammatory Efficacy : In vivo studies assessed the anti-inflammatory effects of this compound on induced edema models, showing promising results in reducing inflammation markers and improving recovery times in treated subjects .

Propiedades

IUPAC Name |

2-iodoethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHCCCWROHIOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-10-1 | |

| Record name | Ethanol, 2-iodo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.